Cas no 2137101-15-4 ((1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol)

(1R)-1-(1-Methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol is a chiral compound featuring a 1,2,3-triazole core functionalized with a methanesulfonyl group and a methoxy-substituted ethanol moiety. Its stereospecific (R)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications. The methanesulfonyl group improves stability and reactivity, while the methoxyethanol side chain offers solubility in polar solvents, facilitating downstream modifications. This compound is particularly valuable as a building block in medicinal chemistry, enabling the development of targeted bioactive molecules. Its well-defined structure and functional groups make it suitable for precise synthetic transformations, including click chemistry and nucleophilic substitutions. High purity and consistent performance underscore its reliability in research and industrial settings.
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol structure
2137101-15-4 structure
商品名:(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
CAS番号:2137101-15-4
MF:C6H11N3O4S
メガワット:221.234239816666
CID:5895398
PubChem ID:165745685

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
    • 2137101-15-4
    • EN300-744728
    • インチ: 1S/C6H11N3O4S/c1-13-4-6(10)5-3-7-8-9(5)14(2,11)12/h3,6,10H,4H2,1-2H3/t6-/m0/s1
    • InChIKey: OQDQHHOYEHYSRL-LURJTMIESA-N
    • ほほえんだ: S(C)(N1C(=CN=N1)[C@H](COC)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 221.04702701g/mol
  • どういたいしつりょう: 221.04702701g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.6
  • トポロジー分子極性表面積: 103Ų

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-744728-0.1g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
0.1g
$1521.0 2024-05-23
Enamine
EN300-744728-0.05g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
0.05g
$1452.0 2024-05-23
Enamine
EN300-744728-0.5g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
0.5g
$1660.0 2024-05-23
Enamine
EN300-744728-5.0g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
5.0g
$5014.0 2024-05-23
Enamine
EN300-744728-2.5g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
2.5g
$3389.0 2024-05-23
Enamine
EN300-744728-10.0g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
10.0g
$7435.0 2024-05-23
Enamine
EN300-744728-0.25g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
0.25g
$1591.0 2024-05-23
Enamine
EN300-744728-1.0g
(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol
2137101-15-4 95%
1.0g
$1729.0 2024-05-23

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol 関連文献

(1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-olに関する追加情報

Chemical Compound CAS No. 2137101-15-4: (1R)-1-(1-Methanesulfonyl-1H-1,2,3-Triazol-5-Yl)-2-Methoxyethan-1-Ol

The compound (1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol, identified by the CAS number 2137101-15-4, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a 1,2,3-triazole ring and a methoxy-substituted ethanol moiety. The molecule's stereochemistry at the (R) configuration adds another layer of complexity and functionality to its properties.

The synthesis of this compound involves a series of intricate reactions that highlight the importance of protecting groups and precise control over reaction conditions. Recent advancements in click chemistry have enabled more efficient methods for constructing the 1,2,3-triazole ring system, which is a key feature of this molecule. The use of copper catalysts in azide–alkyne cycloaddition (CuAAC) reactions has significantly improved the yield and purity of the product.

One of the most notable applications of this compound lies in its potential as a building block in drug discovery. The methanesulfonyl group is known for its ability to act as a bioisostere in medicinal chemistry, often replacing carboxylic acid groups to enhance drug-like properties such as bioavailability and stability. Additionally, the presence of the 1,2,3-triazole ring introduces unique electronic and steric effects that can be exploited in designing bioactive molecules.

Recent studies have explored the role of this compound in modulating cellular signaling pathways. For instance, researchers have investigated its ability to inhibit specific kinases involved in cancer progression. The methoxy group on the ethanol moiety contributes to hydrogen bonding capabilities, which are crucial for interactions with biological targets. Furthermore, the triazole ring's aromaticity enhances the molecule's stability and its ability to penetrate cellular membranes.

In terms of chemical synthesis, this compound serves as an excellent example of how heterocyclic systems can be integrated into complex molecules to achieve desired pharmacokinetic profiles. The use of chiral resolution techniques has allowed for the selective isolation of the (R) enantiomer, which is critical for ensuring consistent biological activity.

From an environmental standpoint, this compound's degradation pathways are currently under investigation to assess its potential impact on ecosystems. Preliminary findings suggest that it undergoes rapid hydrolysis under physiological conditions, which may limit its persistence in the environment.

In conclusion, (1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-Yl)-2-Methoxyethan-Ol represents a cutting-edge advancement in organic synthesis with promising applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents and advanced materials.

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